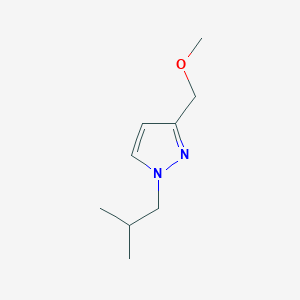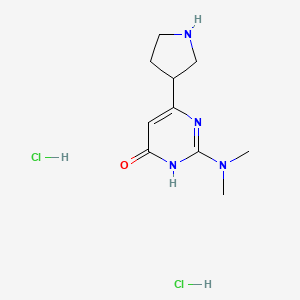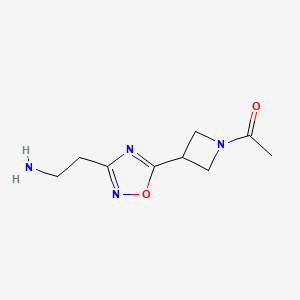
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide, also known as BDDAB, is a compound that has been widely used in scientific research for its unique properties. It is a synthetic compound that has been found to have potential therapeutic applications in various fields of research.
Mechanism Of Action
The mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been found to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Advantages And Limitations For Lab Experiments
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been found to have low toxicity and is relatively stable. However, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has limitations as well. It is a relatively new compound, and its long-term effects are not fully understood. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several potential future directions for research. It can be further studied for its therapeutic potential in various fields such as neurodegenerative diseases, cancer, and inflammation. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide can also be modified to improve its solubility and bioavailability. Further research can also be done to understand the mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide and its long-term effects.
In conclusion, N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is a synthetic compound that has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has several advantages for lab experiments, but also has limitations. Further research can be done to understand the mechanism of action of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide and its long-term effects, and to explore its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide is a multi-step process involving the reaction of 4-bromobenzaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one to form a Schiff base. The Schiff base is then reacted with n-butylamine to form the corresponding amine. The amine is then reacted with butyryl chloride to form N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide.
Scientific Research Applications
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has been found to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-(4-bromophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3S/c1-2-3-14(17)16(12-6-4-11(15)5-7-12)13-8-9-20(18,19)10-13/h4-9,13H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLAGIQCWUPJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)butyramide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2462966.png)

![5-[2-(trifluoromethyl)pyrrolidin-2-yl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B2462969.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2462971.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)

![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)

![1,7-Dimethyl-3-(2-methylprop-2-enyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/no-structure.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)
![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)